molecular formula C10H10N2O3 B14817716 5-Cyclopropoxy-2-formylisonicotinamide

5-Cyclopropoxy-2-formylisonicotinamide

Cat. No.: B14817716
M. Wt: 206.20 g/mol
InChI Key: WNAOLYGOAUWATM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-formylisonicotinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a formyl group attached to an isonicotinamide backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-formylisonicotinamide typically involves the reaction of isonicotinamide with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The formyl group is introduced through a formylation reaction, which can be achieved using reagents like formic acid or formic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-formylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5-Cyclopropoxy-2-carboxyisonicotinamide

    Reduction: 5-Cyclopropoxy-2-hydroxyisonicotinamide

    Substitution: Various substituted isonicotinamides depending on the nucleophile used

Scientific Research Applications

5-Cyclopropoxy-2-formylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-formylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-2-carboxyisonicotinamide
  • 5-Cyclopropoxy-2-hydroxyisonicotinamide
  • 5-Cyclopropoxy-2-methylisonicotinamide

Uniqueness

5-Cyclopropoxy-2-formylisonicotinamide is unique due to its specific combination of a cyclopropoxy group and a formyl group attached to an isonicotinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyclopropyloxy-2-formylpyridine-4-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)8-3-6(5-13)12-4-9(8)15-7-1-2-7/h3-5,7H,1-2H2,(H2,11,14)

InChI Key

WNAOLYGOAUWATM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C=O)C(=O)N

Origin of Product

United States

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